2-(1-Aminoethyl)pyrimidin-4-ol
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Overview
Description
2-(1-Aminoethyl)pyrimidin-4-ol is a heterocyclic compound that contains a pyrimidine ring substituted with an aminoethyl group at the 2-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-hydroxypyrimidine with ethylenediamine under reflux conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
2-(1-Aminoethyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group at the 4-position also contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the hydroxyl group at the 4-position.
4-Hydroxypyrimidine: Lacks the aminoethyl group at the 2-position.
2-(2-Aminoethyl)pyrimidin-4-ol: Contains an additional amino group on the ethyl chain.
Uniqueness
2-(1-Aminoethyl)pyrimidin-4-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-(1-aminoethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O/c1-4(7)6-8-3-2-5(10)9-6/h2-4H,7H2,1H3,(H,8,9,10) |
InChI Key |
DNMUOLDVHMTPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=O)N1)N |
Origin of Product |
United States |
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